molecular formula C13H17N3O B1666755 1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine CAS No. 478132-11-5

1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine

Cat. No.: B1666755
CAS No.: 478132-11-5
M. Wt: 231.29 g/mol
InChI Key: FJRIVFVALIEIOY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a pyrano ring fused with an indazole moiety, which is further linked to a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine is unique due to its specific combination of a pyrano ring with an indazole moiety and a propan-2-amine group. This unique structure imparts distinct physicochemical and pharmacological properties, making it a valuable compound for research and development.

Properties

CAS No.

478132-11-5

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

(2S)-1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine

InChI

InChI=1S/C13H17N3O/c1-9(14)8-16-13-10(7-15-16)4-5-12-11(13)3-2-6-17-12/h4-5,7,9H,2-3,6,8,14H2,1H3/t9-/m0/s1

InChI Key

FJRIVFVALIEIOY-VIFPVBQESA-N

SMILES

CC(CN1C2=C(C=CC3=C2CCCO3)C=N1)N

Isomeric SMILES

C[C@@H](CN1C2=C(C=CC3=C2CCCO3)C=N1)N

Canonical SMILES

CC(CN1C2=C(C=CC3=C2CCCO3)C=N1)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(8,9-dihydro-7H-pyrano(2,3-g)indazol-1-yl)-1-methylethylamine
AL 38022A
AL-38022A
AL38022A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine
Reactant of Route 3
Reactant of Route 3
1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine
Reactant of Route 4
1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine
Reactant of Route 5
1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine
Reactant of Route 6
Reactant of Route 6
1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.